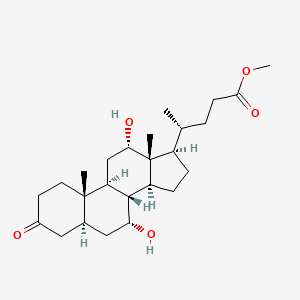

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar bile acid derivatives involves multi-step chemical processes, including the Reformatsky reaction, protection by acetalization, and subsequent condensation with coenzyme A. For example, Kurosawa et al. (2001) synthesized coenzyme A esters of related trihydroxy and dihydroxy bile acids for studying beta-oxidation in bile acid biosynthesis, highlighting the intricate steps involved in synthesizing these compounds (Kurosawa et al., 2001).

Molecular Structure Analysis

The molecular structure of bile acids, including 5alpha-Cholan-24-oic acid derivatives, features a steroidal framework with specific hydroxylation patterns critical for their biological function. The synthesis and characterization of such compounds, as discussed by Aggarwal et al. (1992) and Kakiyama et al. (2004), demonstrate the complexity of their structures and the methods used for their analysis (Aggarwal et al., 1992); (Kakiyama et al., 2004).

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, including oxidation, reduction, and conjugation, which affect their physiological roles and metabolism. The study by Masterson et al. (2003) on the conversion of cholic acid to a specific methyl ester derivative exemplifies the chemical modifications that these molecules can undergo and their implications for understanding bile acid chemistry (Masterson et al., 2003).

Physical Properties Analysis

The physical properties of bile acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their biological functions and interactions with biological membranes. The study of hydrogen-bonded aggregations of oxo-cholic acids by Bertolasi et al. (2005) sheds light on the supramolecular architectures of these compounds and their impact on physical properties (Bertolasi et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Study of Bile Acid Biosynthesis

The synthesis of coenzyme A esters of various bile acids, including 5beta-cholestan-26-oic acids, has been conducted to study side chain cleavage in bile acid biosynthesis. These synthesized esters were instrumental in understanding the beta-oxidation pathway, a crucial metabolic process in organisms. This research has expanded our knowledge of bile acid biosynthesis and its role in metabolism (Kurosawa et al., 2001).

Hydrogen-Bonded Aggregations in Crystal Structures

Studies on the crystal structures of various oxo-cholic acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, have revealed the supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds. This research provides valuable insights into the molecular interactions and structural conformations of bile acids, which are crucial for their biological functions and interactions (Bertolasi et al., 2005).

Blood-Brain Barrier Permeation

The efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a blood-brain barrier (BBB) permeator was tested, highlighting its potential to modify BBB permeability. This study offers promising avenues for improving drug delivery to the brain, which is a significant challenge in treating central nervous system disorders (Mikov et al., 2004).

Eigenschaften

IUPAC Name |

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOGAIBGCZRCL-SVHSVDIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5alpha-Cholan-24-oic acid, 7alpha,12alpha-dihydroxy-3-oxo-, methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)